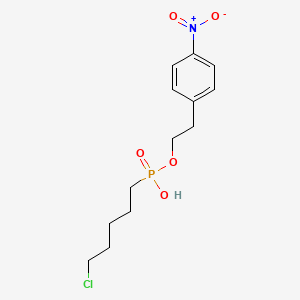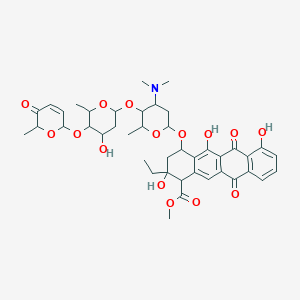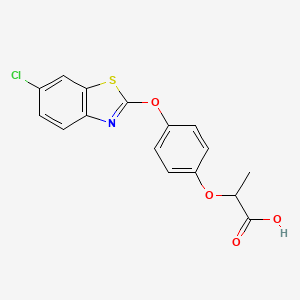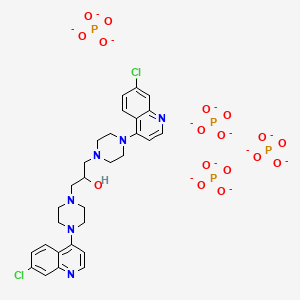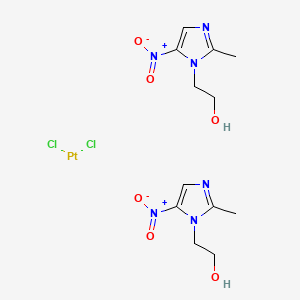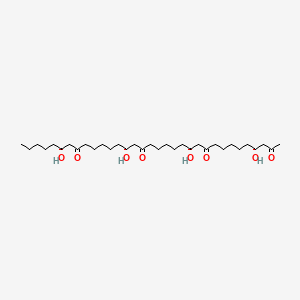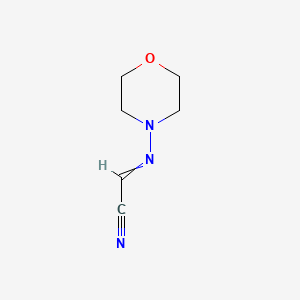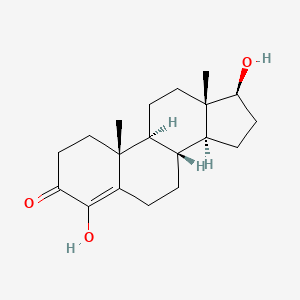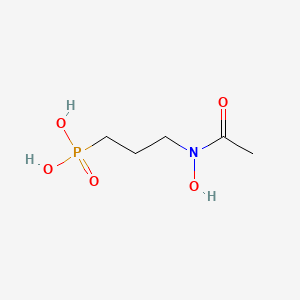
2-Hydroxyisophthalic acid
概要
説明
Synthesis Analysis
The synthesis of hydroxyisophthalic acids involves various methodologies, including the solvothermal synthesis that leads to novel coordination compounds and frameworks. For instance, the synthesis of 4-Hydroxyisophthalic acid from p-methoxybenzoic acid and paraformaldehyde via the Blanc chloromethylation reaction catalyzed by aluminium trichloride and tetrabutyl ammonium bromide, demonstrates an overall yield of about 78% (He Deyun, 2011).
Molecular Structure Analysis
The molecular structure of hydroxyisophthalic acids and their derivatives is often complex, involving various coordination modes and structural organizations. Comparative topological analyses have been performed to understand the structural organization of compounds, revealing insights that are useful for the design of hydroxyisophthalate-based coordination networks including porous metal-organic frameworks, proton conductors, and non-linear optical (NLO) materials (A. Sokolov et al., 2021).
Chemical Reactions and Properties
Hydroxyisophthalic acids undergo various chemical reactions, leading to the formation of complex coordination compounds. For example, the solvothermal reactions of 2-hydroxyisophthalic acid with transition metal salts have led to the formation of one-dimensional Co(II)/Ni(II) complexes, exhibiting unique structural and magnetic properties (Kai Wang et al., 2015).
Physical Properties Analysis
The physical properties of hydroxyisophthalic acid derivatives, such as thermal stability and spectroscopic characteristics, are crucial for their application in material science. The structural analysis and physical properties of novel coordination compounds synthesized from hydroxyisophthalic acids have been extensively studied, highlighting their potential in creating functional materials (A. Sokolov et al., 2021).
Chemical Properties Analysis
The chemical properties of hydroxyisophthalic acid derivatives, including their reactivity and the formation of coordination polymers, are of significant interest. These properties are explored through the synthesis and analysis of various compounds, revealing insights into the coordination behavior and potential applications of hydroxyisophthalic acids in material science and coordination chemistry (A. Sokolov et al., 2021).
科学的研究の応用
Metal Oxide Anchor
2-Hydroxyisophthalic acid has been identified as a potential metal oxide anchor due to the perfect alignment of its donor groups for binding to inorganic surfaces. This characteristic makes it useful in the design of organic linkers for metal-oxide-based hybrid materials. Its derivatives demonstrate practical applications for nanoparticulate inorganic/organic hybrid material design (Komati et al., 2018).
Coordination Polymers and Functional Materials
Hydroxyisophthalic acids are valuable polytopic ligands in the design of functional materials based on coordination polymers. Their variety of charges and coordination modes allow for the creation of materials with novel properties, such as thermal stability, non-linear optical and spectroscopic properties (Sokolov et al., 2021).
CO2 Separation Membrane
The incorporation of 5-hydroxyisophthalic acid into a poly(ethylene oxide) polymer matrix enhances the separation performance of membranes. These membranes show increased solubility of CO2 and decreased transport of N2, making them effective for CO2 separation (Yoon & Kang, 2018).
Magnetic Properties and Magnetocaloric Effect
2-Hydroxyisophthalic acid has been used in synthesizing one-dimensional Co(II)/Ni(II) complexes. These complexes exhibit interesting magnetic properties, such as antiferromagnetic interactions and spin-canting, and also demonstrate a magnetocaloric effect, which is rare in one-dimensional complexes (Wang et al., 2015).
Microbial Conversion and Polymer Synthesis
5-Hydroxyisophthalic acid has been produced by microbial conversion, using microorganisms like Ochrobactrum anthropi S9. This production method highlights its potential as a raw material for polymer synthesis (Yamada, Yoshida & Nagasawa, 2010).
Antioxidant and Neuroprotective Potential
4-Hydroxyisophthalic acid, encapsulated using polylactide-co-glycolide (PLGA), has shown antioxidant and neuroprotective potential. This encapsulation enhances its efficacy in managing oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021).
特性
IUPAC Name |
2-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGHGISNBRCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209401 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyisophthalic acid | |
CAS RN |
606-19-9 | |
| Record name | 2-Hydroxy-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalic acid, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 606-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyisophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



